molecular formula C9H11NO5S B170157 2-Methyl-3-nitrobenzyl methanesulfonate CAS No. 196500-09-1

2-Methyl-3-nitrobenzyl methanesulfonate

Cat. No. B170157
M. Wt: 245.25 g/mol
InChI Key: QPOOUPBAZSYLQM-UHFFFAOYSA-N
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Patent
US07619095B2

Procedure details

2-Methyl-3-nitrobenzyl methanesulfonate (207 g ) dissolved in Acetonitrile (625 ml). A solution of (41.5 g) sodium cyanide in 200 ml pure water was added to the above solution and refluxed at 80-95° C. until the completion of reaction. Acetonitrile was distilled out and 1000 ml water was added to the residue followed by addition of 1000 ml dichloromethane. The mixture was stirred for 15 minutes followed by extraction. Dichloromethane is distilled out from organic layer and Cyclohexane is to the residue and stirred for 30 minutes to get 2-Methyl-3-nitro-phenylacetonitrile. It is filtered and dried to give 2-Methyl-3-nitro phenylacetonitrile (150-160 g) as brown solid.
Quantity
207 g
Type
reactant
Reaction Step One
Quantity
625 mL
Type
solvent
Reaction Step One
Quantity
41.5 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
CS(O[CH2:6][C:7]1[CH:12]=[CH:11][CH:10]=[C:9]([N+:13]([O-:15])=[O:14])[C:8]=1[CH3:16])(=O)=O.[C-:17]#[N:18].[Na+]>C(#N)C.O>[CH3:16][C:8]1[C:9]([N+:13]([O-:15])=[O:14])=[CH:10][CH:11]=[CH:12][C:7]=1[CH2:6][C:17]#[N:18] |f:1.2|

Inputs

Step One
Name
Quantity
207 g
Type
reactant
Smiles
CS(=O)(=O)OCC1=C(C(=CC=C1)[N+](=O)[O-])C
Name
Quantity
625 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
41.5 g
Type
reactant
Smiles
[C-]#N.[Na+]
Name
Quantity
200 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
87.5 (± 7.5) °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
Acetonitrile was distilled out
ADDITION
Type
ADDITION
Details
1000 ml water was added to the residue
ADDITION
Type
ADDITION
Details
followed by addition of 1000 ml dichloromethane
EXTRACTION
Type
EXTRACTION
Details
followed by extraction
DISTILLATION
Type
DISTILLATION
Details
Dichloromethane is distilled out from organic layer and Cyclohexane
STIRRING
Type
STIRRING
Details
stirred for 30 minutes
Duration
30 min

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
CC1=C(C=CC=C1[N+](=O)[O-])CC#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.